molecular formula C6H10O B2778964 1,2-Dimethylcyclopropane-1-carbaldehyde CAS No. 67074-43-5

1,2-Dimethylcyclopropane-1-carbaldehyde

Cat. No. B2778964
CAS RN: 67074-43-5
M. Wt: 98.145
InChI Key: OHFSZUCYHXAZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethylcyclopropane-1-carbaldehyde is a derivative of 1,2-Dimethylcyclopropane . 1,2-Dimethylcyclopropane is a cycloalkane consisting of a cyclopropane ring substituted with two methyl groups attached to adjacent carbon atoms . It has three stereoisomers, one cis-isomer and a pair of trans-enantiomers .


Synthesis Analysis

The synthesis of 1,2-Dimethylcyclopropane-1-carbaldehyde could potentially involve the reaction of carbenes with the double bond in alkenes or cycloalkenes . Methylene, H2C, is the simplest carbene, and in general, carbenes have the formula R2C . Other species that will also react with alkenes to form cyclopropanes but do not follow the formula of carbenes are referred to as carbenoids .


Molecular Structure Analysis

The molecular structure of 1,2-Dimethylcyclopropane-1-carbaldehyde can be analyzed based on its parent compound, 1,2-Dimethylcyclopropane . The parent compound is a cycloalkane consisting of a cyclopropane ring substituted with two methyl groups attached to adjacent carbon atoms . It has three stereoisomers, one cis-isomer and a pair of trans-enantiomers .


Chemical Reactions Analysis

The chemical reactions of 1,2-Dimethylcyclopropane-1-carbaldehyde could be similar to those of its parent compound, 1,2-Dimethylcyclopropane . As with other cyclopropanes, ring tension results in a relatively unstable compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-Dimethylcyclopropane-1-carbaldehyde can be inferred from its parent compound, 1,2-Dimethylcyclopropane . The parent compound has a molar mass of 70.135 g·mol−1 . It has a density of 0.6889 g/cm3 for the cis-isomer and 0.6648 g/cm3 for the trans-isomer . The melting point is -140 °C for the cis-isomer and -149.6 °C for the trans-isomer . The boiling point is 37 °C for the cis-isomer and 28.2 °C for the trans-isomer .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The synthesis of butane-1,2-diacetal-protected l-glyceraldehyde from d-mannitol represents an important stable alternative to glyceraldehyde acetonide, showcasing the utility of dimethylcyclopropane derivatives in creating building blocks for further chemical synthesis (Ley & Michel, 2003).
  • Cobalt-catalyzed reductive dimethylcyclopropanation of 1,3-dienes using a Me2 CCl2 /Zn reagent mixture has been developed, highlighting a method for efficiently accessing vinylcyclopropanes, valuable synthetic targets (Werth & Uyeda, 2018).
  • A novel methodology for the oxidative addition reaction of various aldehydes with 1,3-dicarbonyl compounds to selectively afford spiro dihydrofuran and cyclopropane derivatives demonstrates the versatility of aldehyde reactions in synthesizing complex molecular structures (Wang & Gao, 2009).

Mechanistic Insights and Applications

  • Investigations into the gas phase kinetics and mechanism of retro-cheletropic ene reactions of dimethyl but-3-enal and related compounds provide insights into their reactivity and potential applications in synthetic chemistry (Gholami & Izadyar, 2004).
  • The synthesis and resolution of 2,2-dimethylcyclopropane carboxylic acid, an important intermediate for the production of medicaments and pesticides, highlight the relevance of dimethylcyclopropane derivatives in the pharmaceutical and agrochemical industries (Gong, 2007).

properties

IUPAC Name

1,2-dimethylcyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-5-3-6(5,2)4-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFSZUCYHXAZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethylcyclopropane-1-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.